5-フルオロピリミジン-4-カルボン酸

説明

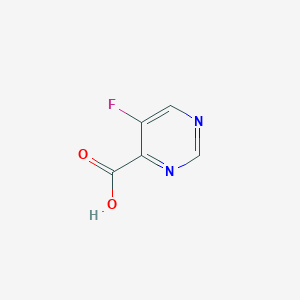

5-Fluoropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H3FN2O2 and its molecular weight is 142.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluoropyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

オロチジン-5'-リン酸脱炭酸酵素変異体の選択

5-フルオロピリミジン-4-カルボン酸は、5-フルオロオロチン酸としても知られており、サッカロマイセス・セレビシエのオロチジン-5'-リン酸脱炭酸酵素変異体の選択に有用です . この用途は、特に酵母の分子遺伝学で役立ちます .

遺伝学的研究におけるカウンターセレクション剤

5-フルオロオロチン酸水和物は、L. ラクチス(マルチ)ペプチダーゼノックアウト変異体のスクリーニングのためのカウンターセレクション剤として使用されてきました . これにより、研究者は特定の遺伝子の機能を特定および研究することができます。

C. アルビカンスの研究

L. ラクチスでの使用に加えて、5-フルオロオロチン酸水和物は、C. アルビカンス を含む研究にも使用されてきました。これは、さまざまな生物における遺伝学的研究におけるその応用をさらに広げます。

5-フルオロオロチジン5'-モノリン酸(FOMP)の合成

5-フルオロオロチン酸水和物は、5-フルオロオロチジン5'-モノリン酸(FOMP)の合成に使用されてきました . FOMPは、ヌクレオチド代謝研究における重要な化合物です。

rRNA合成の阻害剤

5-フルオロオロチン酸は、哺乳類におけるrRNA合成の選択的阻害剤です . これにより、リボソームの生合成と機能のプロセスの研究に役立つツールになります。

Ura-細胞の選択

5-FOAは、Ura+細胞の集団の中でUra-細胞を選択するための非常に有用な試薬です . この選択は、URA3+の喪失が望ましい形質転換および組換え研究で有効です .

作用機序

Target of Action

The primary target of 5-Fluoropyrimidine-4-carboxylic acid is the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a nucleotide required for DNA replication .

Mode of Action

5-Fluoropyrimidine-4-carboxylic acid, also known as 5-fluorouracil, exerts its action by inhibiting thymidylate synthase . It interrupts the action of this enzyme, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication . This interruption of DNA synthesis leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

5-Fluoropyrimidine-4-carboxylic acid affects several biochemical pathways. It is converted to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) . These biochemical pathways are crucial for the synthesis of RNA and DNA, and their disruption leads to the inhibition of cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of 5-Fluoropyrimidine-4-carboxylic acid is characterized by marked interpatient variability in tumor response and patient tolerance . The drug is metabolized intracellularly and in the liver, and it is excreted by the kidneys . The bioavailability of 5-Fluoropyrimidine-4-carboxylic acid varies from 28 to 100%, and its elimination half-life is approximately 16 minutes .

Result of Action

The result of the action of 5-Fluoropyrimidine-4-carboxylic acid is the inhibition of DNA synthesis, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells, where the demand for nucleotides for DNA replication is high . Therefore, 5-Fluoropyrimidine-4-carboxylic acid is used as a chemotherapeutic agent in the treatment of various types of cancers .

Action Environment

The action, efficacy, and stability of 5-Fluoropyrimidine-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the drug . Additionally, the presence of other drugs can influence the metabolism and excretion of 5-Fluoropyrimidine-4-carboxylic acid, thereby affecting its efficacy and toxicity .

生化学分析

Biochemical Properties

5-Fluoropyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis. This compound interacts with several enzymes, proteins, and other biomolecules, leading to significant biochemical effects. For instance, 5-Fluoropyrimidine-4-carboxylic acid is known to inhibit the activity of thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This inhibition disrupts DNA replication and cell division, making it an effective anticancer agent .

Cellular Effects

The effects of 5-Fluoropyrimidine-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Fluoropyrimidine-4-carboxylic acid induces cytotoxicity by incorporating into RNA and DNA, leading to faulty transcription and replication processes. Additionally, it affects cell signaling pathways by inhibiting enzymes such as thymidylate synthase and DNA topoisomerase 1, which are crucial for cell proliferation and survival .

Molecular Mechanism

At the molecular level, 5-Fluoropyrimidine-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of thymidylate synthase, which leads to a depletion of thymidine triphosphate (TTP) and subsequent DNA damage. The compound also binds to RNA and DNA, causing disruptions in nucleic acid structure and function. Furthermore, 5-Fluoropyrimidine-4-carboxylic acid inhibits RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoropyrimidine-4-carboxylic acid change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 5-Fluoropyrimidine-4-carboxylic acid can result in sustained DNA damage and alterations in cellular function. These effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and degradation of the compound during experiments .

Dosage Effects in Animal Models

The effects of 5-Fluoropyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At high doses, 5-Fluoropyrimidine-4-carboxylic acid can cause severe toxic effects, including cardiotoxicity, gastrointestinal disturbances, and myelosuppression. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to minimize toxicity while maximizing therapeutic efficacy .

Metabolic Pathways

5-Fluoropyrimidine-4-carboxylic acid is involved in several metabolic pathways, including its conversion to active metabolites that exert cytotoxic effects. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase (DPD), which converts it to dihydrofluorouracil (DHFU). This metabolite is further processed into α-fluoro-β-alanine (FBAL) and other catabolites, which contribute to its cytotoxicity. The metabolic pathways of 5-Fluoropyrimidine-4-carboxylic acid are crucial for understanding its pharmacokinetics and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of 5-Fluoropyrimidine-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters and distributed to different cellular compartments. Its localization and accumulation within cells are influenced by factors such as cellular uptake mechanisms, binding to intracellular proteins, and interactions with nucleic acids. Understanding the transport and distribution of 5-Fluoropyrimidine-4-carboxylic acid is essential for optimizing its therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

The subcellular localization of 5-Fluoropyrimidine-4-carboxylic acid plays a significant role in its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with DNA and RNA. Targeting signals and post-translational modifications may direct 5-Fluoropyrimidine-4-carboxylic acid to specific compartments or organelles, influencing its cytotoxic effects. The subcellular distribution of the compound is crucial for understanding its mechanism of action and optimizing its use in therapeutic applications .

生物活性

5-Fluoropyrimidine-4-carboxylic acid (5-FPCA) is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. As a derivative of pyrimidine, it exhibits biological activities that are critical for the development of therapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Fluoropyrimidine-4-carboxylic acid is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a carboxylic acid functional group at the 4-position. This structural configuration contributes to its biological activity, particularly in inhibiting nucleic acid synthesis.

The primary mechanism through which 5-FPCA exerts its biological effects is by mimicking natural nucleobases. This allows it to be incorporated into RNA and DNA, disrupting normal cellular processes:

- Inhibition of DNA/RNA Synthesis : Like other fluoropyrimidines, 5-FPCA can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to reduced levels of deoxythymidine triphosphate (dTTP), ultimately affecting cell proliferation .

- Antimetabolite Activity : The compound acts as an antimetabolite, interfering with nucleotide metabolism and thus inhibiting the growth of cancer cells .

Anticancer Properties

Research indicates that 5-FPCA has potent anticancer activity:

- Cell Line Studies : In vitro studies have demonstrated that 5-FPCA effectively inhibits the proliferation of various cancer cell lines, including colorectal and breast cancer cells. For instance, it has been shown to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis; G1 phase arrest |

| HCT116 | 8.0 | TS inhibition |

| A549 | 15.0 | DNA synthesis disruption |

Synergistic Effects

Recent studies have explored the synergistic effects of combining 5-FPCA with other therapeutic agents:

- Combination Therapy : When used in conjunction with other chemotherapeutics like capecitabine, 5-FPCA has shown enhanced efficacy in reducing tumor growth in preclinical models . This combination exploits different pathways to overcome drug resistance commonly observed with single-agent therapies.

Case Studies and Research Findings

- Study on Colorectal Cancer : A study published in Oncology Reports highlighted the effectiveness of 5-FPCA in inhibiting tumor growth in colorectal cancer models. The study demonstrated a significant reduction in tumor size when treated with 5-FPCA compared to controls .

- Breast Cancer Research : Another investigation focused on the MCF-7 cell line revealed that treatment with 5-FPCA led to increased apoptosis rates and cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against breast cancer .

- Mechanistic Insights : Molecular docking studies have elucidated how 5-FPCA interacts with target enzymes like TS, providing insights into its binding affinity and potential modifications for improved efficacy .

特性

IUPAC Name |

5-fluoropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAINBFPJHSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。